alpha-Amyrenone
CAS No.: 638-96-0
Cat. No.: VC21354143
Molecular Formula: C30H48O
Molecular Weight: 424.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 638-96-0 |
|---|---|
| Molecular Formula | C30H48O |
| Molecular Weight | 424.7 g/mol |
| IUPAC Name | (4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one |
| Standard InChI | InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1 |
| Standard InChI Key | DIFWJJFSELKWGA-IPQOMUISSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C |
| SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C |
| Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C |
| Appearance | Solid powder |
| Melting Point | 125-126°C |
Introduction
Biochemical Properties
Metabolic Pathway Interactions
The enzyme inhibitory properties of alpha-Amyrenone suggest significant interactions with key metabolic pathways, particularly those related to carbohydrate and lipid metabolism. By inhibiting α-glucosidase, the compound can potentially reduce the rate of glucose absorption in the intestine, leading to lower postprandial blood glucose levels . This mechanism is similar to that of pharmaceutical α-glucosidase inhibitors used in the management of type 2 diabetes.
Similarly, by inhibiting lipase, alpha-Amyrenone may reduce the breakdown and absorption of dietary fats, potentially aiding in weight management and addressing obesity-related conditions . This action parallels the mechanism of anti-obesity medications like orlistat, though direct comparisons suggest different potency profiles.
These metabolic interactions position alpha-Amyrenone as a potential natural therapeutic agent for metabolic disorders, with a multi-target approach that addresses both carbohydrate and lipid metabolism simultaneously.
Biological Activities
Anti-inflammatory Properties
Alpha-Amyrenone exhibits significant anti-inflammatory properties that have been demonstrated through various experimental models. Studies involving oral administration of α,β-amyrenone mixture to mice have shown its ability to reduce mechanical hypersensitivity and carrageenan-induced paw edema, while also interfering with neutrophil migration . These effects were similarly observed in carrageenan-induced pleurisy models, further supporting its anti-inflammatory potential .
The compound's anti-inflammatory mechanism appears to involve multiple pathways. Research has demonstrated that alpha-Amyrenone inhibits the production of pro-inflammatory mediators such as nitric oxide and interleukin-6 (IL-6) . Simultaneously, it induces the production of anti-inflammatory cytokine IL-10 in murine macrophages that have been stimulated by lipopolysaccharide (LPS) . Additionally, the compound inhibits cyclooxygenase-2 (COX-2) expression, which is a key enzyme in inflammatory processes .
Particularly noteworthy is the compound's efficacy in both acute and chronic inflammatory models. Repeated administration of alpha-Amyrenone proved effective in reducing mechanical sensitization and edema in the arthritis model induced by Complete Freund's Adjuvant (CFA), suggesting potential applications in chronic inflammatory conditions .
Antineoplastic Properties
Alpha-Amyrenone has demonstrated antineoplastic (anti-cancer) activity in preliminary studies. Research has shown that it inhibits BEL-7404 cells (a human hepatoma cell line) with an IC50 value of 1.48 μM . This suggests potential applications in cancer research and possibly in the development of cancer therapeutics.
Effects on Carbohydrate Metabolism
Alpha-Amyrenone's effects on carbohydrate metabolism are primarily related to its potent inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. The compound demonstrated 96.59% inhibition of α-glucosidase at a concentration of just 1.6 μg/mL, significantly outperforming acarbose, a standard pharmaceutical α-glucosidase inhibitor .
This inhibitory effect suggests that alpha-Amyrenone could potentially reduce postprandial blood glucose levels by slowing down carbohydrate digestion and absorption in the intestine. Such an effect would be beneficial in managing conditions characterized by impaired glucose tolerance, such as type 2 diabetes and metabolic syndrome.
The compound's effect on mammalian α-glucosidase was less pronounced, with an inhibition rate of 35.6% at a concentration of 100 μg/mL . This difference in inhibition rates between yeast and mammalian enzymes suggests specific structural interactions that might be exploited in drug development to enhance selectivity.
Effects on Lipid Metabolism
Alpha-Amyrenone demonstrates significant effects on lipid metabolism, primarily through its inhibition of lipase, a key enzyme in fat digestion and absorption. The compound showed an inhibition rate of 82.99% on lipase at a concentration of 100 μg/mL, with an IC50 value of 1.193 μg/mL .
While this inhibitory effect was notable, comparative analysis with orlistat (a standard lipase inhibitor used in obesity treatment) suggested that alpha-Amyrenone may be less potent on a concentration basis. Orlistat demonstrated 78.08% inhibition at just 3.125 μg/mL, whereas alpha-Amyrenone required a higher concentration to achieve similar inhibition rates .
Nevertheless, the compound's lipase inhibitory activity suggests potential applications in managing conditions related to dyslipidemia and obesity. By reducing fat absorption in the intestine, alpha-Amyrenone could potentially contribute to weight management strategies and help address metabolic disorders characterized by abnormal lipid profiles.
| Therapeutic Area | Relevant Biological Activity | Potential Applications |
|---|---|---|
| Metabolic Disorders | α-Glucosidase inhibition (96.59% at 1.6 μg/mL) | Type 2 diabetes management, postprandial glucose control |
| Metabolic Disorders | Lipase inhibition (82.99% at 100 μg/mL) | Obesity management, weight control |
| Inflammatory Conditions | Reduction of neutrophil migration, inhibition of pro-inflammatory cytokines | Rheumatoid arthritis, inflammatory pain, edema |
| Oncology | Inhibition of BEL-7404 cells (IC50: 1.48 μM) | Potential anticancer agent, particularly for hepatocellular carcinoma |
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